Product packaging for Limonene-1,2-epoxide(Cat. No.:CAS No. 203719-54-4)

Limonene-1,2-epoxide

Cat. No.: B132270
CAS No.: 203719-54-4
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-XNWIYYODSA-N
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Description

Origin and Biosynthetic Context of Limonene (B3431351) Precursors

The journey to limonene-1,2-epoxide begins with its precursor, limonene, a cyclic monoterpene widely distributed in the plant kingdom, most notably in the peels of citrus fruits. wikipedia.org The biosynthesis of limonene itself originates from fundamental building blocks within the intricate pathways of isoprenoid metabolism. ontosight.aiigem.org In plants, the methylerythritol phosphate (B84403) (MEP) pathway converts pyruvate (B1213749) and glyceraldehyde-3-phosphate into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net These two C5 units are the universal precursors for all terpenoids.

The condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP), a C10 intermediate. ontosight.aiwikipedia.orgnih.gov GPP is a critical branch point in monoterpene biosynthesis. medchemexpress.com The cyclization of GPP, catalyzed by limonene synthase, leads to the formation of limonene. wikipedia.orgresearchgate.netresearchgate.net The specific enantiomer of limonene produced, either (R)-(+)-limonene or (S)-(−)-limonene, is determined by the specific limonene synthase enzyme present in the organism. researchgate.net

Significance of Epoxides in Monoterpene Metabolism and Chemical Biology

Epoxides are three-membered cyclic ethers that are often formed as intermediates in the metabolic pathways of various organic compounds, including monoterpenes. nih.govrsc.org These strained rings are highly reactive and susceptible to nucleophilic attack, leading to ring-opening reactions. evitachem.comgoogle.com This reactivity is central to their significance in both metabolic detoxification and biosynthetic diversification.

In the context of monoterpene metabolism, epoxidation is a key step in the degradation of these compounds by microorganisms. nih.gov For instance, some bacteria can utilize limonene as a carbon source by first converting it to this compound. slideshare.net This is followed by enzymatic hydrolysis of the epoxide to a diol, a reaction catalyzed by a specific class of enzymes known as epoxide hydrolases. nih.govontosight.aiebi.ac.uk This process renders the molecule more water-soluble and facilitates further metabolic breakdown.

From a chemical biology perspective, epoxides are valuable synthetic intermediates. orientjchem.org The stereochemistry of the epoxide ring can be controlled, allowing for the synthesis of specific stereoisomers of downstream products. ontosight.aithieme-connect.com This is particularly important in the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers often exhibit desired biological activities. ontosight.ai The study of epoxide hydrolases and their mechanisms provides insights into enzyme catalysis and has potential applications in biocatalysis for the production of fine chemicals. nih.govacs.org

Overview of Research Trajectories for this compound

Research concerning this compound has followed several key trajectories, reflecting its importance as both a metabolic intermediate and a synthetic building block.

One major area of investigation has been the enzymology of this compound hydrolases (LEHs) . Researchers have isolated and characterized these enzymes from various microorganisms, such as Rhodococcus erythropolis. nih.govebi.ac.uk Studies have focused on their unique structure, which differs from other known epoxide hydrolases, and their catalytic mechanism, which involves a single concerted step of nucleophilic attack by a water molecule. evitachem.comebi.ac.uk The substrate specificity and stereoselectivity of these enzymes are also active areas of research, with the goal of developing biocatalysts for specific synthetic applications. acs.orgcnr.it

Another significant research direction is the chemical synthesis and reactivity of this compound . Various methods for the epoxidation of limonene have been developed, utilizing different oxidizing agents and catalysts to control the yield and stereoselectivity of the resulting epoxide. google.comontosight.airesearchgate.netacs.org The subsequent ring-opening reactions of this compound with various nucleophiles have been extensively studied, leading to the synthesis of a diverse range of compounds, including diols, amino alcohols, and other functionalized molecules. evitachem.comgoogle.com

Furthermore, the application of this compound in the synthesis of valuable products is a growing field of interest. It is considered a key intermediate for producing bio-based polymers, such as polycarbonates and non-isocyanate polyurethanes. researchgate.netmdpi.com Its use as a building block in the synthesis of pharmaceuticals, agrochemicals, and flavor and fragrance compounds is also being explored. ontosight.aisigmaaldrich.comscielo.org.co Recent studies have also investigated its potential biological activities, including its effects on various cell lines. mdpi.com

Interactive Data Tables

Table 1: Key Enzymes in Limonene Biosynthesis and Metabolism

Enzyme Precursor(s) Product(s) Function
Geranyl Pyrophosphate Synthase (GPPS) IPP, DMAPP Geranyl Pyrophosphate (GPP) Condensation of C5 units to form the C10 monoterpene precursor. ontosight.ainih.gov
Limonene Synthase Geranyl Pyrophosphate (GPP) Limonene Cyclization of GPP to form the monoterpene limonene. researchgate.netresearchgate.net

Table 2: Research Highlights for this compound

Research Area Focus Key Findings
Enzymology Characterization of this compound Hydrolases (LEHs). nih.govebi.ac.uk LEHs represent a novel class of epoxide hydrolases with a unique structure and catalytic mechanism. nih.govebi.ac.uk
Chemical Synthesis Development of stereoselective epoxidation and ring-opening reactions. thieme-connect.comresearchgate.net Control over reaction conditions allows for the synthesis of specific diastereomers of this compound and its derivatives. thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₀H₁₆O B132270 Limonene-1,2-epoxide CAS No. 203719-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-XNWIYYODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma
Record name Limonene-1,2-epoxide
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Record name d-8-p-Menthene-1,2-epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name d-8-p-Menthene-1,2-epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.926-0.936 (20°)
Record name d-8-p-Menthene-1,2-epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

203719-54-4
Record name Limonene oxide, (+)-
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Stereochemical Considerations and Isomerism of Limonene 1,2 Epoxide

Chirality and Diastereomerism in Limonene-1,2-epoxide Systems

This compound, a derivative of limonene (B3431351), is a molecule characterized by its intricate stereochemistry. The presence of multiple chiral centers gives rise to a number of stereoisomers. Specifically, this compound exists as four distinct stereoisomers: (1R,2R,4R)-(+)-limonene-1,2-epoxide, (1S,2S,4S)-(−)-limonene-1,2-epoxide, (1S,2R,4S)-(+)-limonene-1,2-epoxide, and (1R,2S,4R)-(−)-limonene-1,2-epoxide. evitachem.com These isomers are pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The formation of these stereoisomers is dependent on the epoxidation of the corresponding limonene enantiomer. For instance, the epoxidation of (R)-(+)-limonene can yield a mixture of cis- and trans-1,2-limonene epoxides. researchgate.net The spatial arrangement, or stereochemistry, of the atoms within these molecules is a critical factor that dictates their physical, chemical, and biological properties. ontosight.aiontosight.ai The cis- and trans-isomers refer to the orientation of the epoxide ring relative to the isopropenyl group on the cyclohexane (B81311) ring.

The synthesis of specific stereoisomers with high diastereomeric excess (de) is a significant area of research. For example, Jacobsen epoxidation has been employed to achieve a diastereomeric excess of 98% for cis-1,2-limonene epoxide and 94% for the trans-isomer. researchgate.netthieme-connect.com This level of control is crucial for studying the individual properties of each stereoisomer.

Table 1: Stereoisomers of this compound

Stereoisomer Name Chirality at C1 Chirality at C2 Chirality at C4 Isomer Type
(1R,2R,4R)-(+)-limonene-1,2-epoxide R R R trans
(1S,2S,4S)-(−)-limonene-1,2-epoxide S S S trans
(1S,2R,4S)-(+)-limonene-1,2-epoxide S R S cis
(1R,2S,4R)-(−)-limonene-1,2-epoxide R S R cis

Impact of Stereoisomerism on Biological Activity and Enzymatic Recognition

The different three-dimensional structures of this compound stereoisomers lead to distinct interactions with biological systems, particularly enzymes. Enzymes, being chiral themselves, often exhibit high stereoselectivity towards their substrates. This means that one stereoisomer of a compound may be readily metabolized by an enzyme, while another is processed slowly or not at all.

A prime example of this is the interaction with this compound hydrolase (LEH), an enzyme found in bacteria like Rhodococcus erythropolis that plays a role in the degradation of limonene. wikipedia.org This enzyme demonstrates a preference for specific stereoisomers. Research has shown that LEH hydrolyzes (1R,2S) limonene epoxides before it acts on the (1S,2R) stereoisomers, which are considered weak competitive inhibitors. wikipedia.org

Furthermore, the enzymatic hydrolysis of a racemic mixture of this compound by LEH can result in the production of enantiomerically pure limonene-1,2-diols. wikipedia.org Specifically, when the substrate has an R configuration at the C4 carbon, the product is (1S,2S,4R)-limonene-1,2-diol, regardless of whether the epoxide is cis or trans. Conversely, a substrate with an S configuration at C4 yields (1R,2R,4S)-limonene-1,2-diol. wikipedia.org This high degree of stereospecificity highlights the critical role of molecular geometry in enzymatic recognition and catalysis.

The biological activities of limonene and its derivatives, including potential antitumor and antimicrobial properties, may also be influenced by their stereochemistry. ontosight.aiontosight.ai The specific spatial arrangement of atoms in each isomer can affect how it binds to biological targets, potentially leading to differences in efficacy and mechanism of action. ontosight.ai

Table 2: Enzymatic Resolution of this compound by LEH

Substrate C4 Chirality Product Diol
4R (1S,2S,4R)-limonene-1,2-diol
4S (1R,2R,4S)-limonene-1,2-diol

Enantiomeric Purity and its Implications in Research

The ability to obtain enantiomerically pure forms of this compound is of significant importance in various research fields, particularly in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.netthieme-connect.com The use of stereochemically pure starting materials is often a prerequisite for the synthesis of complex molecules with a defined three-dimensional structure.

For instance, enantiopure Limonene-1,2-epoxides are valuable intermediates in the synthesis of cannabinoids. thieme-connect.com The stereochemistry of the epoxide directly influences the stereochemical outcome of subsequent reactions, making the initial enantiomeric purity a critical factor for the successful synthesis of the target molecule with the desired biological activity. thieme-connect.com

Research has focused on developing methods to produce Limonene-1,2-epoxides with high diastereomeric and enantiomeric excess. Asymmetric synthesis techniques, such as the Jacobsen epoxidation, have proven effective in controlling the stereochemistry of the epoxidation reaction. researchgate.net The enantiomeric excess of naturally occurring limonene and its epoxide derivative in sources like lemon peel has also been a subject of study, with R-(+)-limonene showing an enantiomeric excess of 97.1-97.4% and (1S,2R,4R)-(+)-limonene-1,2-epoxide having an enantiomeric excess between 88.0% and 91.9%. oup.comoup.com

The investigation into the properties and applications of individual stereoisomers of this compound relies heavily on the availability of these compounds in high enantiomeric purity. evitachem.comontosight.ai This allows for a clear understanding of the structure-activity relationships, where the biological or chemical effects can be attributed to a single, well-defined molecular entity. ontosight.ainih.gov

Advanced Synthetic Methodologies for Limonene 1,2 Epoxide and Its Derivatives

Catalytic Epoxidation Strategies for Limonene-1,2-epoxide

The epoxidation of limonene (B3431351) can yield different products, including the desired this compound, the corresponding 8,9-epoxide, or the diepoxide. iscientific.orgmdpi.com Consequently, the development of catalytic systems with high regioselectivity and stereoselectivity is crucial for efficiently producing this compound.

Enantioselective Catalysis in Limonene Epoxidation

Achieving control over the stereochemistry during epoxidation is critical, as the resulting epoxide enantiomers can serve as chiral synthons for complex molecules. Jacobsen-Katsuki epoxidation, which employs chiral manganese-salen complexes, has been effectively used for the asymmetric epoxidation of unfunctionalized olefins like limonene. researchgate.netthieme-connect.com

Studies have demonstrated that by carefully selecting the specific chiral salen-metal catalyst, oxidant, and axial ligand, it is possible to synthesize either the cis- or trans-1,2-limonene epoxide with high diastereomeric excess. researchgate.netresearchgate.net For example, using R-(+)-limonene as the substrate, one study achieved a diastereomeric excess of 98% for cis-1,2-limonene epoxide using a specific Jacobsen catalyst in combination with m-chloroperoxybenzoic acid (m-CPBA) as the oxidant and N-methylmorpholine N-oxide (NMO) as an axial ligand. researchgate.netresearchgate.net In the same study, by changing the catalyst and using 2-pyridinol-N-oxide as the ligand, trans-1,2-limonene epoxide was obtained with a 94% diastereomeric excess. researchgate.netresearchgate.net The use of Jacobsen's catalyst in ionic liquids has also been explored, yielding diastereomeric excesses between 57% and 74%, demonstrating that the chiral center of the olefin controls the asymmetric induction. scielo.org.co

Biocatalysis offers another powerful route for stereospecific epoxidation. A peroxygenase from oat seeds (Avena sativa) has been shown to catalyze the epoxidation of limonene with excellent diastereoselectivity. nih.gov This enzymatic system produces different products depending on the chirality of the starting material; it yields trans-1,2-epoxide from (R)-limonene and cis-1,2-epoxide from (S)-limonene, both as single diastereoisomers. nih.gov

Regioselective Control in Epoxide Formation

Limonene possesses two double bonds: a trisubstituted endocyclic bond (C1-C2) and a disubstituted exocyclic bond (C8-C9). For the synthesis of this compound, the catalyst and oxidant must preferentially target the endocyclic bond. The higher substitution of the endocyclic double bond makes it more electron-rich and thus more susceptible to electrophilic attack by many oxidizing agents. stackexchange.com

Peroxyacids, such as m-chloroperoxybenzoic acid (m-CPBA), are known to selectively epoxidize the more substituted double bond in limonene, leading primarily to the formation of this compound. stackexchange.comresearchgate.net Similarly, green chemistry approaches using hydrogen peroxide as the oxidant in the presence of certain catalysts exhibit high regioselectivity. For instance, a tungsten-based polyoxometalate catalyst can efficiently oxidize limonene to its 1,2-epoxide with high selectivity. pku.edu.cn Enzymatic systems, like the peroxygenase from oat seeds, also show high regioselectivity for the endo-cyclic double bond, with no detection of the diepoxide even at extended reaction times. nih.gov

Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign processes. In the context of limonene epoxidation, this involves utilizing safe oxidants, minimizing solvent use, and employing recyclable catalysts.

Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant as its only byproduct is water. Several catalytic systems have been developed to use H₂O₂ for limonene epoxidation. A notable example is the use of a recyclable tetrabutylammonium (B224687) polyphosphotungstate phase transfer catalyst with 30% H₂O₂, which efficiently and regioselectively oxidizes limonene to this compound. pku.edu.cn Another approach uses a borotungstic heteropolyacid salt as a catalyst with H₂O₂ under solvent-free conditions, achieving a purity of over 91% for the product. google.com Tungsten-based polyoxometalate catalysts have also been used in solvent-free systems, yielding 95% 1,2-limonene oxide after one hour. acs.org

Heterogeneous catalysts are also central to green synthesis due to their ease of separation and recyclability. Titanium-substituted mesoporous materials, such as Ti/KIT-6, have been used to catalyze limonene epoxidation with tert-butyl hydroperoxide (TBHP), reaching 60% selectivity to the 1,2-epoxide. redalyc.org Chemoenzymatic methods, which use lipases to generate a peroxy acid in situ from a carboxylic acid and H₂O₂, represent another eco-friendly route. A process using an immobilized Candida antarctica lipase (B570770) B with octanoic acid and H₂O₂ achieved a 74.92% yield of 1,2-limonene oxide. scielo.org.coresearchgate.netacs.org

Table 1: Selected Catalytic Strategies for this compound Synthesis

Catalyst System Oxidant Key Conditions Selectivity/Yield Reference(s)
Jacobsen Catalyst / NMO m-CPBA Organic solvent 98% d.e. (cis-isomer) researchgate.netresearchgate.net
Jacobsen Catalyst / 2-pyridinol-N-oxide m-CPBA Organic solvent 94% d.e. (trans-isomer) researchgate.netresearchgate.net
Peroxygenase (oat seeds) t-BuOOH Aqueous buffer 79% yield, >99% d.e. nih.gov
Polyphosphotungstate PTC 30% H₂O₂ Solvent-free, RT Regioselective for 1,2-epoxide pku.edu.cn
Ti/KIT-6 TBHP Acetonitrile, 50°C 60% selectivity to 1,2-epoxide redalyc.org
Immobilized Candida antarctica lipase B H₂O₂ / Octanoic Acid Fed-batch reactor 74.92% yield scielo.org.coacs.org
Sodium Tungstate (Na₂WO₄) / Na₂SO₄ H₂O₂ Solvent-free, 70°C 81% selectivity to 1,2-epoxide rsc.org

Derivatization Reactions of this compound for Chemical Synthesis

The strained three-membered ring of this compound makes it a reactive intermediate, susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity allows for its conversion into a diverse range of valuable chemical derivatives.

Ring-Opening Reactions and Diol Formation

The hydrolysis of this compound yields limonene-1,2-diol, an important diol used in fragrance and as a chiral building block. This transformation can be catalyzed enzymatically with high efficiency and stereoselectivity. The enzyme this compound hydrolase (LEH), found in bacteria such as Rhodococcus erythropolis, specifically catalyzes the addition of water to the epoxide. nih.govproteopedia.org

The LEH from Rhodococcus erythropolis DCL14 converts this compound into limonene-1,2-diol (p-menth-8-ene-1,2-diol) and requires no cofactors. nih.gov This enzyme exhibits enantioconvergence; when presented with a racemic mixture of the epoxide, it can produce a single enantiomer of the diol product. wikipedia.org For instance, a substrate with an R chiral center at carbon 4 yields (1S,2S,4R)-limonene-1,2-diol, showcasing the enzyme's high degree of stereochemical control. wikipedia.org The reaction mechanism is proposed to be a single concerted step involving activation of a water molecule by an aspartate residue for nucleophilic attack on the epoxide ring, while another aspartate residue protonates the epoxide oxygen to facilitate ring opening. ebi.ac.uknih.gov

Synthesis of Novel this compound Adducts

Beyond hydrolysis, the epoxide ring can be opened by other nucleophiles to create a variety of adducts.

Amino Alcohol Formation: Nucleophilic amines can be used to open the epoxide ring, forming amino alcohols. This reaction has been utilized in a process to separate diastereomeric mixtures of 1,2-limonene oxide. mdpi.com Highly nucleophilic amines like pyrrolidine (B122466) and piperidine (B6355638) react selectively with the trans-isomer, allowing the unreacted cis-isomer to be isolated with high purity. Conversely, using less nucleophilic amines enables the isolation of the trans-isomer. mdpi.com

Cyclic Carbonate and Polyurethane Synthesis: this compound can undergo cycloaddition with carbon dioxide (CO₂) to form limonene cyclic carbonate. This reaction is a key step in producing non-isocyanate polyurethanes (NIPUs). d-nb.info A phosphotungstate polyoxometalate catalyst, which is effective for the epoxidation step, has also been shown to catalyze the subsequent CO₂ insertion, enabling a one-pot synthesis from limonene to the cyclic carbonate. d-nb.infonih.gov The resulting cyclic carbonates can then react with amines, such as N-hexylamine, in a ring-opening reaction to yield novel hydroxyurethanes, which are monomers for bio-based polymers. d-nb.info

Isomerization to Carvenone: Under Lewis acid catalysis, this compound can undergo rearrangement. The use of montmorillonite (B579905) clay as a catalyst under solvent-free conditions can isomerize 1,2-limonene oxide to carvenone, an unsaturated ketone, with good selectivity and yield. scirp.org

Table 2: Selected Derivatization Reactions of this compound

Reactant(s) Catalyst/Conditions Product(s) Reference(s)
Water (H₂O) This compound hydrolase (LEH) Limonene-1,2-diol nih.govwikipedia.orgresearchgate.net
Carbon Dioxide (CO₂) Polyoxometalate / Halide catalyst Limonene cyclic carbonate d-nb.infonih.gov
Pyrrolidine / Piperidine No catalyst mentioned Amino alcohol adducts (from trans-epoxide) mdpi.com
N-hexylamine No catalyst mentioned (from cyclic carbonate) Hydroxyurethanes d-nb.info
None (isomerization) Montmorillonite clay Carvenone scirp.org

Biocatalytic Approaches in Derivative Synthesis

The transformation of this compound into a variety of chemical derivatives is increasingly being explored through biocatalytic methods. These enzymatic approaches offer high selectivity and operate under mild conditions, presenting a sustainable alternative to conventional chemical synthesis. Key biocatalytic strategies include enzymatic hydrolysis to form diols, enzyme-mediated ring-opening with various nucleophiles, and subsequent modifications of the resulting products.

Enzymatic Hydrolysis to Limonene-1,2-diol

The most prominent biocatalytic derivatization of this compound is its hydrolysis to the corresponding limonene-1,2-diol (p-menth-8-ene-1,2-diol). This reaction is efficiently catalyzed by a class of enzymes known as epoxide hydrolases (EHs).

A particularly well-characterized enzyme is the this compound hydrolase (LEH) from the bacterium Rhodococcus erythropolis DCL14. embopress.orgscielo.org.co This enzyme is notable as it belongs to a novel class of epoxide hydrolases, distinguished by its low molecular mass (17 kDa) and a unique reaction mechanism that does not follow the typical α/β-hydrolase fold pathway. embopress.org The hydrolysis catalyzed by LEH proceeds via a one-step "push-pull" mechanism where a water molecule, acting as a nucleophile, attacks one of the epoxide carbons, while a proton is donated to the epoxide oxygen, facilitating ring-opening. embopress.orgwikipedia.org

The LEH from R. erythropolis exhibits high stereoselectivity. When presented with a racemic mixture of this compound, the enzyme yields specific enantiomers of the diol. scielo.org.co For instance, substrates with an R configuration at the C4 position are converted to (1S,2S,4R)-limonene-1,2-diol, while substrates with an S configuration at C4 yield (1R,2R,4S)-limonene-1,2-diol. scielo.org.co This stereoconvergence makes it a valuable tool for producing enantiopure diols.

The substrate range of this specific LEH is relatively narrow, indicating its specialized function in the limonene degradation pathway of the microorganism. embopress.org Its activity is highest with this compound, but it also shows capabilities in hydrolyzing other alicyclic epoxides. embopress.orgnus.edu.sg

SubstrateRelative Activity (%)
This compound100
1-Methylcyclohexene oxide60
Cyclohexene (B86901) oxide2
Indene (B144670) oxide2
This table is based on data from a study on the substrate specificity of purified this compound hydrolase from Rhodococcus erythropolis DCL14. embopress.org The activity was measured relative to the hydrolysis of (±)-limonene-1,2-epoxide.

Tandem biocatalytic systems have also been developed, combining the epoxidation of limonene with subsequent hydrolysis in a one-pot synthesis. For example, a peroxygenase from oat (Avena sativa) flour can first catalyze the stereospecific epoxidation of limonene enantiomers, followed by the hydrolytic opening of the epoxide ring to produce enantiopure trans-diaxial 1,2-limonene diols. mdpi.comresearchgate.net

Enzymatic Ring-Opening with Alternative Nucleophiles

Beyond hydrolysis, research has explored the catalytic promiscuity of limonene epoxide hydrolases for the ring-opening of epoxides using nucleophiles other than water. This approach aims to synthesize valuable derivatives such as amino alcohols or ether alcohols in a single, enzyme-catalyzed step.

Studies using LEH variants have shown that this is a challenging but feasible endeavor. While wild-type LEHs did not effectively catalyze the formation of 1,2-substituted cyclohexanols with nucleophiles like alcohols, thiols, or primary amines in organic solvents, engineered variants showed some success. nih.gov By employing site-directed mutagenesis to create LEH variants with impaired hydrolytic activity, researchers observed an acceleration of the spontaneous reaction rate with sodium azide (B81097) and potassium thiocyanate (B1210189) as nucleophiles in aqueous media. nih.gov This demonstrates the potential to engineer these enzymes for novel, non-hydrolytic ring-opening reactions, expanding the range of possible derivatives.

Furthermore, multi-enzyme cascade systems are being designed for the synthesis of complex derivatives like 1,2-amino alcohols from epoxides. acs.org One such system couples an epoxide hydrolase, an alcohol dehydrogenase, and a transaminase within a single whole-cell biocatalyst to efficiently convert epoxides into optically pure amino alcohols. acs.org While not yet demonstrated specifically with this compound, this methodology represents a powerful strategy for future applications. The synthesis of β-amino alcohols from this compound has been achieved through chemical means, where secondary amines selectively open the ring of the trans-epoxide, yielding the corresponding amino alcohol and leaving the cis-epoxide unreacted. researchgate.netiscientific.org

Lipase-Catalyzed Derivatization

The limonene-1,2-diol produced from enzymatic hydrolysis serves as a versatile platform for further derivatization, notably through esterification. Lipases are widely used biocatalysts that can efficiently catalyze the formation of esters from alcohols and carboxylic acids. nih.gov

Lipase-catalyzed esterification is a well-established green chemistry method. rsc.org For instance, the synthesis of various terpenic esters from alcohols like geraniol (B1671447) and citronellol (B86348) has been successfully achieved using immobilized lipases such as Novozym 435® (from Candida antarctica) and Lipozyme TL IM® (from Thermomyces lanuginosus), with yields often exceeding 80%. nih.gov These reactions can be performed in organic solvents or, in some cases, solvent-free systems. nih.gov Although specific studies focusing on the lipase-mediated esterification of limonene-1,2-diol are not widely reported, the established protocols for other diols and terpene alcohols suggest a high potential for this biocatalytic route to produce novel limonene-1,2-diol esters. researchgate.net

Enzymatic Transformations and Biotransformation Pathways of Limonene 1,2 Epoxide

Limonene-1,2-epoxide Hydrolase (LEH) Biochemistry

This compound hydrolase (LEH) is an enzyme that catalyzes the hydrolysis of this compound to its corresponding diol, limonene-1,2-diol. wikipedia.orgnih.gov This enzymatic reaction is a critical step in the detoxification and metabolic utilization of limonene (B3431351) by certain bacteria, most notably Rhodococcus erythropolis DCL14. wikipedia.orgdiva-portal.org This bacterium can use limonene as its sole source of carbon and energy, and the degradation pathway is initiated by the epoxidation of the 1,2-C=C double bond of limonene to form this compound. core.ac.uk LEH then facilitates the next step in this catabolic sequence. wikipedia.orgcore.ac.uk The enzyme is classified under EC number 3.3.2.8 and is also referred to as limonene oxide hydrolase. wikipedia.org It operates optimally at a pH of 7 and a temperature of 50°C. wikipedia.orgnih.gov Unlike many other epoxide hydrolases, LEH does not require a cofactor for its activity. nih.gov

Molecular Structure and Active Site Characteristics of LEH

The molecular structure of this compound hydrolase from Rhodococcus erythropolis reveals a unique architecture that distinguishes it from the more common α/β hydrolase fold family of epoxide hydrolases. nih.govebi.ac.uk LEH is a relatively small, monomeric cytoplasmic enzyme with a molecular weight of approximately 16-17 kDa. wikipedia.orgnih.gov This smaller size precludes the presence of the typical α/β-hydrolase folds found in other epoxide hydrolases. wikipedia.org

The crystal structure of LEH displays a distinct fold characterized by a highly curved, six-stranded mixed β-sheet. nih.gov Three α-helices are packed against the concave side of this sheet, creating a deep pocket that extends approximately 15 Å into the core of the protein. nih.gov A fourth α-helix is positioned along the edge of the long strands of the β-sheet, forming a rim for this pocket. nih.gov

The active site of LEH is located at the deepest point of this pocket. nih.govebi.ac.uk While the pocket is predominantly lined with hydrophobic residues, the active site itself contains a crucial cluster of polar amino acids. nih.govebi.ac.uk This cluster includes a key Asp-Arg-Asp triad (B1167595), which has been identified as the catalytic center through site-directed mutagenesis studies. nih.gov Specifically, the residues Asp101, Arg99, and Asp132 form this critical triad. nih.govproteopedia.org The structure of LEH complexed with the inhibitor valpromide (B1683473) confirms the location of the active site, showing the inhibitor's polar atoms interacting directly with these triad residues. nih.govproteopedia.org This unique structural arrangement supports a novel catalytic mechanism distinct from other known epoxide hydrolases. nih.gov

Catalytic Mechanism of this compound Hydrolysis by LEH

The catalytic mechanism of this compound hydrolase (LEH) is a novel, one-step concerted process, distinguishing it from the two-step mechanism of classic α/β fold epoxide hydrolases. nih.govresearchgate.net Theoretical studies using density functional theory (B3LYP) and combined quantum-mechanical/molecular-mechanical (QM/MM) calculations have provided detailed insights into this process. diva-portal.orgnih.govebi.ac.uk

The reaction proceeds via a general acid/general base-catalyzed mechanism within the active site. diva-portal.orgnih.gov Key residues involved are Asp101, Asp132, and a catalytic water molecule. diva-portal.orgnih.gov The mechanism can be described as a "push-pull" system: researchgate.netresearchgate.net

Base Catalysis : Asp132 acts as a general base, abstracting a proton from the nucleophilic water molecule, thereby activating it. diva-portal.orgnih.govebi.ac.uk

Acid Catalysis and Nucleophilic Attack : Concurrently, Asp101 functions as a general acid, donating a proton to the oxygen atom of the epoxide ring. diva-portal.orgnih.govebi.ac.uk This protonation facilitates the opening of the strained epoxide ring. ebi.ac.uk The activated water molecule then performs a nucleophilic attack on one of the electrophilic carbon atoms of the epoxide. wikipedia.orgdiva-portal.org

Concerted Ring Opening : The nucleophilic attack and protonation occur simultaneously, leading to the opening of the epoxide ring and the formation of the vicinal diol, limonene-1,2-diol, in a single, concerted step. researchgate.netebi.ac.uk

Quantum-mechanical and molecular-mechanical studies have shown that the nucleophilic attack preferentially occurs at the more substituted epoxide carbon (C1). wikipedia.orgebi.ac.uk The calculated activation energies for the attack at the more substituted and less substituted carbons are 16.9 kcal/mol and 25.1 kcal/mol, respectively, explaining the observed regioselectivity. wikipedia.orgebi.ac.uk The residue Arg99 plays a crucial role in stabilizing the charged states of Asp101 and Asp132, acting as a proton shuttle to reset the active site for the next catalytic cycle. ebi.ac.ukresearchgate.net

Substrate Specificity and Stereoselectivity of LEH

This compound hydrolase (LEH) from Rhodococcus erythropolis DCL14 exhibits a narrow substrate range, reflecting its specialized role in the limonene degradation pathway. nih.gov While its primary substrate is this compound, the enzyme can also hydrolyze a limited number of other structurally similar epoxides, including 1-methylcyclohexene oxide, cyclohexene (B86901) oxide, and indene (B144670) oxide. nih.govuniprot.org However, the activity towards these substrates is generally lower than that for this compound. nih.gov

A hallmark of LEH is its remarkable stereoselectivity and enantioconvergent nature. wikipedia.org The enzyme can process all four stereoisomers of this compound. diva-portal.org When presented with a racemic mixture of this compound, LEH produces a single enantiomer of the corresponding diol. wikipedia.org Specifically, substrates with an R configuration at the C4 position, regardless of the epoxide's cis or trans orientation, are converted exclusively to (1S,2S,4R)-limonene-1,2-diol. wikipedia.org Conversely, substrates with an S configuration at the C4 position yield only (1R,2R,4S)-limonene-1,2-diol. wikipedia.org

The enzyme also displays a kinetic preference for certain stereoisomers. It will hydrolyze all (1R,2S)-limonene epoxide isomers before it begins to act on the (1S,2R) stereoisomers. wikipedia.org Interestingly, the presence of the less preferred (1S,2R) substrates does not impede the rate of hydrolysis of the preferred isomers, suggesting that the (1S,2R) forms are weak competitive inhibitors. wikipedia.org This high degree of stereoselectivity and the ability to produce enantiomerically pure products make LEH a valuable enzyme for industrial biocatalysis. wikipedia.orgacs.org

Microbial Degradation Pathways Involving this compound

This compound is a pivotal intermediate in a specific microbial pathway for the degradation of limonene, a common monoterpene. This pathway is distinct from other limonene catabolism routes that typically initiate oxidation at the C7 methyl group to form perillyl alcohol. core.ac.ukasm.org The bacterium Rhodococcus erythropolis DCL14 is a well-studied example of an organism that utilizes this alternative degradation route, allowing it to use limonene as a sole source of carbon and energy. wikipedia.orgcore.ac.uk

Role of this compound as an Intermediate Metabolite

In the degradation pathway of limonene by Rhodococcus erythropolis DCL14, the first step is the epoxidation of the 1,2-double bond of limonene. core.ac.uk This reaction is catalyzed by a limonene 1,2-monooxygenase, which converts limonene into this compound. frontiersin.org This epoxide is a crucial, albeit transient, intermediate metabolite. core.ac.uk

The formation of this compound serves to activate the relatively stable limonene molecule for further enzymatic breakdown. researchgate.net The subsequent and rapid hydrolysis of this epoxide by this compound hydrolase (LEH) to form limonene-1,2-diol is an essential step in the metabolic chain. researchgate.net This hydrolysis is not only a key part of the catabolic sequence but also serves as a detoxification mechanism, as epoxides can be reactive and potentially toxic to the cell. researchgate.netontosight.ai The efficient conversion of this compound to its diol ensures that the degradation process can proceed towards complete mineralization of the carbon source. researchgate.net

Enzymatic Cascade Reactions in Limonene Catabolism

The degradation of limonene in Rhodococcus erythropolis DCL14, starting from this compound, involves a cascade of enzymatic reactions. core.ac.ukfrontiersin.org This pathway is tightly regulated, with the necessary enzymes being induced in the presence of limonene. asm.orgfrontiersin.org

The cascade begins after the formation of this compound:

Hydrolysis : this compound hydrolase (LEH) hydrolyzes this compound to limonene-1,2-diol. asm.orgfrontiersin.org

Dehydrogenation : A specific dehydrogenase then oxidizes limonene-1,2-diol to form the corresponding hydroxyketone, 1-hydroxy-2-oxolimonene. core.ac.ukfrontiersin.org

Oxygenation : This ketone is subsequently acted upon by a Baeyer-Villiger monooxygenase, specifically a 1-hydroxy-2-oxolimonene 1,2-monooxygenase. core.ac.ukfrontiersin.org This enzyme catalyzes the insertion of an oxygen atom into the carbon skeleton, forming a lactone. asm.orgfrontiersin.org

This series of enzymatic reactions effectively breaks down the cyclic structure of limonene, channeling the resulting products into the central metabolism of the bacterium. asm.org The entire pathway, from limonene to the lactone intermediate, demonstrates a coordinated enzymatic cascade for the complete catabolism of this monoterpene. core.ac.ukfrontiersin.org

Mammalian Metabolism of this compound

The metabolism of this compound in mammals is a critical area of study, as this compound is a metabolite of d-limonene, a naturally occurring monoterpene found in high concentrations in citrus oils and used in a variety of consumer products. iarc.fr The biotransformation of this epoxide is essential for detoxification and excretion.

Formation of this compound Metabolites

In mammalian systems, the primary metabolic pathway for this compound involves its hydration to form limonene-1,2-diol. iarc.frnih.gov Studies in rats following intraperitoneal injection of this compound identified limonene-1,2-glycol (another term for the diol) as the sole neutral metabolite detected. nih.gov This conversion is a detoxification step, as epoxides are generally reactive and potentially harmful compounds. nih.gov

The formation of limonene-1,2-diol is a key step in the broader metabolism of d-limonene. In studies with human volunteers who ingested d-limonene, limonene-1,2-diol was one of five major metabolites identified in plasma, alongside perillic acid, dihydroperillic acid, limonene-8,9-diol, and an isomer of perillic acid. iarc.fr The major metabolite found bound to the renal protein α2u-globulin in male rats was identified as d-limonene-1,2-epoxide. iarc.fr

Enzymatic Systems Involved in this compound Biotransformation in Mammals

The biotransformation of this compound to its corresponding diol is catalyzed by a class of enzymes known as epoxide hydrolases (EHs). wikipedia.orgucanr.edu These enzymes facilitate the addition of a water molecule to the epoxide ring, resulting in the formation of a vicinal diol. ucanr.edu In mammals, there are several forms of epoxide hydrolases, including microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH), which play roles in the metabolism of various xenobiotic and endogenous epoxides. researchgate.net

While the specific mammalian epoxide hydrolase isozymes responsible for the hydration of this compound are not definitively detailed in the provided context, the general mechanism of epoxide hydrolysis is well-established. ucanr.edu Epoxide hydrolases are crucial for detoxifying potentially genotoxic epoxides that can arise from the metabolism of numerous lipophilic compounds. researchgate.netresearchgate.net The conversion of the reactive epoxide to the more stable and water-soluble diol facilitates its further metabolism and excretion from the body. iarc.fr

Table 1: Key Metabolites in Mammalian Biotransformation of this compound

Precursor Metabolite Significance Reference
This compound Limonene-1,2-diol (Limonene-1,2-glycol) Primary detoxification product iarc.frnih.gov

Table 2: Enzymatic Reaction in this compound Metabolism

Substrate Enzyme Class Product Reaction Type Reference
This compound Epoxide Hydrolase Limonene-1,2-diol Hydrolysis wikipedia.orgucanr.edu

Table of Compounds | Compound Name | | | :--- | | this compound | | Limonene-1,2-diol | | d-limonene | | Perillic acid | | Dihydroperillic acid | | Limonene-8,9-diol | | α2u-globulin | | Limonene-1,2-glycol |

Mechanistic Investigations of Biological Activities of Limonene 1,2 Epoxide

Anticancer Mechanisms of Limonene-1,2-epoxide

This compound, a derivative of the naturally occurring monoterpene limonene (B3431351), has demonstrated notable anticancer properties through a variety of mechanisms. mdpi.commdpi.com These include the induction of programmed cell death (apoptosis), modulation of the cell cycle, and interference with critical signaling pathways that govern cancer cell proliferation, survival, and spread. mdpi.comnih.gov

Induction of Apoptosis and Cell Cycle Modulation

This compound has been shown to trigger apoptosis in various cancer cell lines. mdpi.comnih.gov This programmed cell death is a key mechanism for eliminating cancerous cells. The antitumor properties of this compound are linked to its capacity to initiate apoptosis and regulate the cell cycle. mdpi.com

Research has demonstrated that limonene and its derivatives can up-regulate pro-apoptotic proteins such as Bax and down-regulate anti-apoptotic proteins like Bcl-2. sci-hub.senih.govujpronline.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the mitochondrial apoptotic pathway. nih.govportlandpress.com The release of cytochrome c from the mitochondria into the cytosol activates a cascade of caspases, including caspase-3 and caspase-9, which are key executioners of apoptosis. sci-hub.senih.govportlandpress.com Furthermore, limonene has been observed to increase the expression of p53, a tumor suppressor protein that plays a crucial role in inducing apoptosis and cell cycle arrest. sci-hub.se

The modulation of the cell cycle is another significant aspect of the anticancer activity of limonene derivatives. Studies have indicated that these compounds can induce cell cycle arrest, thereby halting the proliferation of cancer cells.

Table 1: Effects of this compound on Apoptosis and Cell Cycle

Cell LineEffectKey Molecular Targets
OVCAR-8 (ovarian)Growth inhibition (93.10%)Not specified in provided context
HCT-116 (colon)Cytotoxic activityNot specified in provided context
SF-295 (brain)Growth inhibition (58.48%)Not specified in provided context

Data derived from studies on p-menthane (B155814) derivatives, including (+)-limonene 1,2-epoxide. mdpi.commdpi.com

Interference with Signaling Pathways (e.g., PI3K/Akt/mTOR, NF-κB, Ras)

This compound exerts its anticancer effects by interfering with several key signaling pathways that are often dysregulated in cancer. nih.gov

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov Several studies have reported that limonene and its derivatives can suppress this pathway. nih.govnih.gov By inhibiting the phosphorylation of Akt and mTOR, this compound can halt the downstream signaling that promotes cancer cell survival and proliferation. sci-hub.seujpronline.comjcancer.org The suppression of this pathway is also linked to the induction of apoptosis. nih.govnih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is involved in inflammation and cancer development. nih.govresearchgate.net this compound has been shown to suppress the NF-κB pathway, which can contribute to its anticancer and anti-inflammatory effects. nih.govnih.gov

Ras Pathway: The Ras signaling pathway is another crucial cascade that controls cell proliferation and differentiation. Limonene has been shown to decrease the expression levels of key components of this pathway, including Ras and Raf. sci-hub.se It can also inhibit the isoprenylation of Ras proteins, a necessary modification for their function, thereby suppressing their activity. nih.gov

Table 2: Impact of this compound on Key Signaling Pathways

Signaling PathwayEffect of this compoundDownstream Consequences
PI3K/Akt/mTOR Suppression nih.govnih.govInhibition of cell survival and proliferation, induction of apoptosis. nih.govnih.gov
NF-κB Suppression nih.govnih.govReduction of inflammation and cancer progression.
Ras Inhibition of expression and activity sci-hub.seDecreased cell proliferation.

Influence on Angiogenesis and Metastasis Pathways

The spread of cancer to distant organs, known as metastasis, is a major cause of cancer-related mortality. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Limonene and its derivatives have been shown to inhibit both of these processes. dergipark.org.tr

Research indicates that these compounds can interfere with critical cell signaling pathways that hinder the migration and dissemination of cancer cells. dergipark.org.tr They have been found to down-regulate the production of vascular endothelial growth factor (VEGF), a key signaling protein that promotes angiogenesis. nih.govportlandpress.com By blocking VEGF receptor 1 (VEGFR1) binding, limonene derivatives can effectively inhibit the formation of new blood vessels that tumors need to grow and spread. researchgate.net

Anti-inflammatory Mechanisms of this compound

This compound also possesses significant anti-inflammatory properties, which are mediated through the modulation of various inflammatory mediators and signaling pathways. researchgate.netresearchgate.netnih.gov

Modulation of Pro-inflammatory Mediators (e.g., cytokines, prostaglandins)

Table 3: Modulation of Pro-inflammatory Mediators by this compound

Pro-inflammatory MediatorEffect of this compound
TNF-α Reduction chapman.edu
IL-1β Reduction nih.govchapman.eduresearchgate.net
Prostaglandins Suppression researchgate.net

Impact on Inflammatory Signaling Pathways (e.g., NF-κB, TLR4)

The anti-inflammatory effects of this compound are also attributed to its ability to modulate key inflammatory signaling pathways.

NF-κB Pathway: As mentioned in the context of its anticancer mechanisms, limonene and its derivatives can suppress the NF-κB signaling pathway. chapman.edunih.govnih.gov This pathway plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.gov By inhibiting NF-κB, this compound can effectively dampen the inflammatory response.

TLR4 Pathway: Toll-like receptor 4 (TLR4) is a key receptor involved in the innate immune response and the initiation of inflammation. Limonene has been shown to suppress the TLR4 signaling pathway, further contributing to its anti-inflammatory properties. researchgate.netchapman.edunih.gov Down-regulation of TLR4 can lead to a decrease in the activation of downstream signaling cascades, including the NF-κB pathway, resulting in reduced production of inflammatory mediators. researchgate.net

Effects on Immune Cell Migration and Activity

This compound has demonstrated notable effects on the migration and activity of immune cells, suggesting its potential as a modulator of the inflammatory response. Research has shown that an epoxide derivative of limonene can inhibit the migration of neutrophils, key immune cells involved in the initial stages of inflammation. nih.gov This inhibition of leukocyte chemotaxis is a significant factor in its anti-inflammatory effects. nih.gov

The immunomodulatory potential of limonene and its derivatives, including the epoxide form, extends to their influence on cytokine production by T cells. nih.gov While studies have highlighted the ability of limonene and its metabolites to inhibit the production of various cytokines by both CD4+ and CD8+ T cells, the specific contribution of this compound to this broader immunomodulatory profile is an area of ongoing investigation. nih.gov The collective evidence points towards this compound playing a significant role in dampening the immune response by directly impacting the movement and function of key immune cells.

Antioxidant Mechanisms of this compound

This compound exhibits antioxidant properties through multiple mechanisms, contributing to its potential protective effects against oxidative stress-related cellular damage. researchgate.netnih.gov These mechanisms include the direct scavenging of free radicals and the upregulation of the body's own antioxidant defense systems. researchgate.netcore.ac.uk

This compound has been shown to directly scavenge various free radicals and reactive oxygen species (ROS). researchgate.netcore.ac.uk In vitro studies have demonstrated its capacity to neutralize the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a stable free radical commonly used to assess antioxidant activity. researchgate.net When incorporated into solid lipid nanoparticles (Lim-SLNs), (+)-limonene-1,2-epoxide displayed a concentration-dependent scavenging activity against DPPH radicals. mdpi.com

Furthermore, (+)-limonene epoxide has shown efficacy in scavenging hydroxyl radicals (OH•), one of the most reactive and damaging ROS. core.ac.uk It also inhibits lipid peroxidation, the process by which free radicals damage lipids in cell membranes, leading to cell injury. researchgate.netmdpi.com Studies have shown that Lim-SLNs can inhibit the formation of malondialdehyde (MDA), a marker of lipid peroxidation, in a dose-dependent manner. mdpi.com The ability to reduce lipid peroxidation suggests that this compound can help protect cellular structures from oxidative damage. core.ac.uk

Table 1: In Vitro Antioxidant Activity of (+)-Limonene Epoxide

Assay Concentration Range Outcome
DPPH Radical Scavenging 1 - 10 µg/mL Concentration-dependent scavenging activity. researchgate.netmdpi.com
Hydroxyl Radical Scavenging 0.9 - 7.2 µg/ml Significant removal of OH• radicals. core.ac.uk
Lipid Peroxidation Inhibition 1 - 10 µg/mL Dose-dependent inhibition of MDA formation. core.ac.ukmdpi.com
Nitrite Ion Formation 0.9 - 7.2 µg/ml Inhibitory effective concentration of 0.7342 µg/ml. core.ac.uk

Beyond direct scavenging, this compound also enhances the body's endogenous antioxidant defenses. core.ac.uk One of the key mechanisms is the upregulation of antioxidant enzymes. core.ac.uk Research indicates that treatment with (+)-limonene epoxide can increase the activity of crucial antioxidant enzymes such as catalase and superoxide (B77818) dismutase (SOD) in the hippocampus of mice. core.ac.uknih.gov This suggests a role in bolstering the cellular machinery responsible for neutralizing harmful reactive species. core.ac.uk

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the antioxidant response, controlling the expression of numerous antioxidant and detoxification genes. mdpi.comfrontiersin.org While direct evidence specifically linking this compound to the Nrf2 pathway is still emerging, the observed upregulation of antioxidant enzymes like SOD is consistent with the activation of this protective pathway. core.ac.ukmdpi.com The activation of Nrf2 leads to the production of enzymes that combat oxidative stress, suggesting an indirect but powerful antioxidant effect of this compound. frontiersin.org

Scavenging of Free Radicals and Reactive Oxygen Species

Antimicrobial Properties and Mechanisms

This compound has been investigated for its antimicrobial properties, showing potential against a range of microorganisms. usamv.roevitachem.com The antimicrobial activity of limonene and its derivatives is attributed to their ability to disrupt microbial cell structures and functions. usamv.roresearchgate.net

The lipophilic nature of this compound allows it to partition into the microbial cell membrane, leading to a loss of membrane integrity and function. This disruption can impair vital cellular processes and ultimately lead to cell death. While much of the research has focused on limonene itself, the epoxide derivative is also recognized for its potential antimicrobial effects. evitachem.comontosight.ai

Studies have shown that essential oils containing limonene and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. usamv.ro The specific mechanisms of action are thought to involve the disruption of the cell membrane's permeability, interference with cellular energy production, and inhibition of enzyme systems. The exact contribution and efficacy of this compound within this context are areas of active research. evitachem.com

Neuroprotective and Anxiolytic Effects

This compound has demonstrated promising neuroprotective and anxiolytic-like effects in preclinical studies. nih.govresearchgate.net These effects are thought to be mediated through various mechanisms, including interaction with neurotransmitter systems and antioxidant actions. core.ac.ukresearchgate.net

Investigations into the anxiolytic (anxiety-reducing) properties of (+)-limonene epoxide have shown that it can produce effects comparable to diazepam, a commonly used anti-anxiety medication. nih.gov In animal models such as the elevated plus-maze and marble-burying tests, administration of (+)-limonene epoxide led to behaviors indicative of reduced anxiety. core.ac.ukresearchgate.netnih.gov Notably, the anxiolytic-like effects of (+)-limonene epoxide were reversed by flumazenil, an antagonist of benzodiazepine (B76468) receptors. researchgate.netnih.gov This suggests that the anxiolytic action of this compound may involve the GABAergic system, specifically by interacting with benzodiazepine-type receptors. researchgate.netnih.gov

Furthermore, the neuroprotective potential of limonene and its derivatives is linked to their antioxidant and anti-inflammatory properties. nih.gov By mitigating oxidative stress and inflammation in the brain, these compounds may help protect neurons from damage in various neurodegenerative conditions. nih.gov The ability of (+)-limonene epoxide to increase the activity of antioxidant enzymes like catalase and superoxide dismutase in the hippocampus further supports its potential neuroprotective role. core.ac.uknih.gov

Structure-Activity Relationship Studies for Biological Effects

The biological activities of this compound are intrinsically linked to its specific chemical structure, particularly the presence and stereochemistry of the epoxide ring. evitachem.comontosight.ai Structure-activity relationship (SAR) studies aim to understand how variations in the molecular structure of limonene derivatives influence their biological effects.

The epoxidation of limonene to form this compound is a key transformation that can alter its biological profile. ontosight.ai The epoxide group, a three-membered ring containing an oxygen atom, introduces a site of higher reactivity compared to the parent limonene molecule. evitachem.com This reactivity is central to its interactions with biological targets, such as enzymes and receptors. evitachem.comontosight.ai

For instance, the hydrolysis of this compound to limonene-1,2-diol is catalyzed by specific enzymes called epoxide hydrolases. ftb.com.hrnih.gov The stereochemistry of the epoxide ring is crucial, as some enzymes exhibit high specificity for one stereoisomer over another. ftb.com.hrnih.gov This stereoselectivity has implications for the metabolic fate and biological activity of different this compound isomers.

SAR studies have also explored how modifications to the limonene scaffold affect its various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. evitachem.comontosight.ai Understanding these relationships is vital for the design of new, more potent, and selective therapeutic agents based on the limonene structure. The unique stereochemistry of this compound isomers can lead to distinct biological activities, highlighting the importance of considering the three-dimensional structure of these compounds in drug discovery and development. ontosight.ai

Toxicological Mechanisms and Environmental Fate of Limonene 1,2 Epoxide

Mechanistic Toxicology of Epoxides in Biological Systems

Epoxides are a class of highly reactive compounds characterized by a three-membered ring containing an oxygen atom. This strained ring structure makes them susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the primary driver of their toxicological effects within biological systems. desy.de

Interaction with Cellular Macromolecules (e.g., proteins, nucleic acids)

The high reactivity of epoxides, such as limonene-1,2-epoxide, allows them to readily react with various biological macromolecules, including proteins and nucleic acids. desy.denih.gov The epoxide ring is an alkylating agent, meaning it can transfer an alkyl group to these macromolecules, thereby altering their structure and function. scbt.com This interaction can lead to the destruction of nucleotides within the cell. scbt.com

In the context of this compound, it has been shown to bind to the protein α2u-globulin in male rats. iarc.fr Spectroscopic studies have also indicated an interaction between the σJ protein of Mycobacterium tuberculosis and this compound. oup.com The epoxide group's ability to form covalent bonds with these macromolecules can disrupt normal cellular processes and is a key mechanism of its toxicity. desy.descbt.com

Genotoxicity and Mutagenicity Studies of this compound

The genotoxicity and mutagenicity of this compound have been evaluated in several studies. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which can lead to cancer.

In vitro assays using various strains of Salmonella typhimurium (Ames test) have shown that limonene (B3431351) and its epoxides were not mutagenic, both with and without metabolic activation. who.int Specifically, this compound was found to be non-mutagenic to S. typhimurium strains TA98 and TA100. researchgate.net Additionally, d-limonene-1,2-oxide gave negative results in the SOS chromotest and did not induce unscheduled DNA synthesis in rat hepatocytes in vitro. iarc.fr

These findings suggest that, under the conditions of these studies, this compound does not directly cause mutations in the genetic material of these test systems. This has led to the proposal that the carcinogenic action of limonene, where observed, may proceed through a non-genotoxic mechanism. researchgate.net

Table 1: Summary of Genotoxicity and Mutagenicity Studies of this compound

Test SystemCompoundResultsCitation
Salmonella typhimurium (various strains)Limonene and its epoxidesNot mutagenic who.int
Salmonella typhimurium TA98 and TA100This compoundNon-mutagenic researchgate.net
SOS chromotestd-Limonene-1,2-oxideNegative iarc.fr
Rat hepatocytes (in vitro)d-Limonene-1,2-oxideDid not induce unscheduled DNA synthesis iarc.fr

Environmental Degradation Pathways of this compound

The environmental fate of this compound is determined by various degradation processes, including biodegradation by microorganisms and atmospheric transformation.

Biodegradation in Environmental Systems

Microorganisms play a crucial role in the breakdown of this compound in the environment. ontosight.ai The bacterium Rhodococcus erythropolis DCL14, for instance, can utilize limonene as a sole source of carbon and energy. nih.govwikipedia.org This bacterium initiates the degradation of limonene by epoxidizing it at the 1,2-double bond to form this compound. nih.gov

This initial step is followed by the enzymatic hydrolysis of the epoxide. R. erythropolis DCL14 possesses a specific enzyme, this compound hydrolase (LEH), which catalyzes the conversion of this compound to limonene-1,2-diol. nih.govontosight.ainih.govresearchgate.netnih.gov This hydrolysis reaction is a key detoxification step, as it converts the reactive epoxide into a less reactive diol. ontosight.ai The resulting diol is further metabolized by the bacterium through a series of enzymatic reactions. nih.gov

The LEH from R. erythropolis DCL14 is a highly specific enzyme with a high turnover rate, making it an efficient catalyst for the degradation of this compound. ontosight.ai This microbial degradation pathway is a significant mechanism for the removal of this compound from contaminated soil and water. ontosight.ai

Atmospheric Oxidation and Transformation Products

In the atmosphere, limonene, the precursor to this compound, is expected to undergo rapid gas-phase oxidation reactions. mst.dkindustrialchemicals.gov.au These reactions are primarily driven by photochemically produced hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃) at night. mst.dkindustrialchemicals.gov.au

The oxidation of limonene can lead to the formation of various products, including epoxides. mdpi.com The atmospheric oxidation of limonene may also contribute to the formation of aerosols and photochemical smog. industrialchemicals.gov.au The specific atmospheric transformation products of this compound itself are less well-documented, but the initial oxidation of limonene is a key process in its atmospheric fate. The reaction of limonene with ozone can also lead to the formation of other oxidation products like 4-oxopentanal (B105764) (4-OPA), 3-isopropenyl-6-oxo-heptanal (IPOH), and 4-acetyl-1-methylcyclohexene (4-AMCH), which have been shown to induce oxidative stress and inflammation in human lung cells. nih.gov

Advanced Analytical and Spectroscopic Characterization of Limonene 1,2 Epoxide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of limonene-1,2-epoxide, enabling the separation of its isomers and accurate quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of this compound. thieme-connect.comdiva-portal.orgdiva-portal.org This technique allows for the identification and quantification of the compound, even at low concentrations. oup.com In the synthesis of this compound, GC-MS is used to monitor the reaction progress and confirm the formation of the desired product. thieme-connect.comresearchgate.net The mass spectrum of this compound typically shows a molecular ion peak (M+) at m/z 152.1. thieme-connect.com

For quantitative analysis, GC-MS methods have been developed using external standards. researchgate.net A study on the determination of limonene (B3431351) oxidation products utilized a solid-phase microextraction (SPME) GC-MS/MS method, achieving detection limits of 10 to 15 ppb for limonene oxides. researchgate.net Another approach involves using an internal standard, such as the optical antipode of the compound being quantified, for more accurate measurements. oup.com

Table 1: GC-MS Parameters for this compound Analysis

Parameter Value Reference
Column HP-5 (30 m x 0.25 mm x 0.25 µm) thieme-connect.com
Initial Temperature 50°C (hold 2 min) thieme-connect.com
Temperature Ramp 15°C/min to 250°C (hold 5 min) thieme-connect.com
Detector Mass Spectrometer (Agilent 5977A MSD) thieme-connect.com
MS Ionization Electron Ionization (EI) nih.gov
Monitored Ions (SIM) m/z 152, 137, 121, 109, 94, 93, 79 oup.com

This table is interactive. Click on the headers to sort the data.

High-Performance Liquid Chromatography (HPLC) is particularly valuable for the separation of the stereoisomers of this compound. nih.gov Chiral HPLC, using columns like Chiralcel OB, can effectively separate the different enantiomers and diastereomers. nih.govresearchgate.net This is crucial as the biological and chemical properties of the stereoisomers can vary significantly.

Methods have been developed to separate the cis- and trans-diastereomers of (R)-(+)-limonene oxide with high purity (>98%). researchgate.net One method involves the selective hydrolysis of the cis-isomer, leaving the trans-isomer unreacted, which can then be recovered. researchgate.net Another approach uses high-speed countercurrent chromatography for purification, which has been shown to yield this compound with a purity exceeding 91%. evitachem.comgoogle.com

For the precise determination of enantiomeric purity, multidimensional gas chromatography (MDGC) is the technique of choice. oup.comnih.gov This advanced method allows for the separation of enantiomers that may co-elute in a single chromatographic run. nih.gov MDGC systems often use an achiral column in the first dimension to separate compounds, followed by a chiral column in the second dimension to resolve the enantiomers of a specific target compound. oup.comresearchgate.net

A study on lemon peel extracts successfully used MDGC with flame ionization detection (FID) and mass spectrometry in selected ion monitoring (SIM) mode to determine the enantiomeric excess of this compound. oup.comoup.com The results showed an enantiomeric excess of 88.0% to 91.9% for (1S,2R,4R)-(+)-limonene-1,2-epoxide. oup.comoup.com This technique is sensitive enough to measure the low concentrations of this compound found in natural samples. oup.comoup.com

High-Performance Liquid Chromatography (HPLC) for Stereoisomers

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of this compound and its diastereomers. thieme-connect.combeilstein-journals.org For the trans-isomer, the ¹³C NMR spectrum shows characteristic signals for the epoxide carbons and the isopropenyl group. thieme-connect.com Detailed 1D and 2D NMR analyses have been employed to assign all proton and carbon signals for the different diastereomers. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. researchgate.net The presence of the epoxide ring is confirmed by vibrational bands in the region of 1250-950 cm⁻¹. researchgate.net A band around 840 cm⁻¹ is also characteristic of the limonene oxide structure. researchgate.net FTIR spectra are available in public databases like SpectraBase. nih.gov

UV-Vis Spectroscopy: While not as structurally informative as NMR or IR for this compound, UV-Vis spectroscopy can be used for detection in certain analytical methods. For instance, in a high-speed countercurrent chromatography purification process, a UV detector set at a wavelength of 254 nm was used to monitor the effluent. google.com

Table 2: Key Spectroscopic Data for trans-Limonene-1,2-epoxide

Technique Key Signals/Bands Reference
¹H NMR (600 MHz, CDCl₃) δ 4.65 (s, 2H), 2.97 (d, J = 5.4 Hz, 1H), 1.30 (s, 3H) thieme-connect.com
¹³C NMR (151 MHz, CDCl₃) δ 149.21, 109.08, 59.27, 57.50 thieme-connect.com
IR (Film) Bands in the 1250-950 cm⁻¹ region researchgate.net

This table is interactive. Click on the headers to sort the data.

Development of Novel Detection and Quantification Assays

Research is ongoing to develop new and improved methods for detecting and quantifying this compound and related compounds. One area of focus is the development of enzyme-based assays. For instance, this compound hydrolase activity can be determined by monitoring the degradation of the substrate using gas chromatography. nih.gov

Bioinformatics searches are being conducted to identify novel this compound hydrolases from various organisms. cnr.it These enzymes could potentially be used in biosensors for the specific detection of this compound. Another approach involves the use of colorimetric assays, such as the adrenaline-coupled assay for epoxide hydrolase activity, which could be adapted for high-throughput screening. cnr.it Furthermore, methods are being developed to measure the formation of related compounds, such as glutathione (B108866) (GSH) conjugates, in biological systems using techniques like HPLC. researchgate.net

Computational and Theoretical Studies on Limonene 1,2 Epoxide

Quantum Mechanical (QM) and Molecular Mechanical (MM) Approaches

The integration of quantum mechanics (QM) and molecular mechanics (MM) has been particularly fruitful in studying limonene-1,2-epoxide, especially in the context of enzymatic reactions. QM/MM methods allow for the treatment of the reactive center of a system (e.g., the substrate and key active site residues) with high-level quantum mechanics, while the larger protein environment is described by more computationally efficient molecular mechanics.

Mechanistic Insights into Enzymatic Catalysis (e.g., LEH)

The hydrolysis of this compound by limonene (B3431351) epoxide hydrolase (LEH) has been a primary focus of QM/MM studies. acs.orgfigshare.com These investigations have been crucial in detailing the one-step catalytic mechanism of LEH, which is distinct from the two-step mechanism of classic epoxide hydrolases that involves a covalent enzyme-substrate intermediate. wikipedia.orgnih.gov

Computational modeling suggests a concerted general acid/general base-catalyzed reaction. diva-portal.orgnih.gov Key to this mechanism is a catalytic triad (B1167595) composed of Asp101, Arg99, and Asp132. nih.govrhea-db.org QM/MM calculations propose that Asp132 acts as a general base, deprotonating a water molecule to increase its nucleophilicity for the attack on an epoxide carbon. wikipedia.orgdiva-portal.orgnih.govebi.ac.uk Concurrently, Asp101 functions as a general acid, donating a proton to the epoxide oxygen, which facilitates the opening of the strained ring. wikipedia.orgdiva-portal.orgnih.govebi.ac.uk The positively charged Arg99 residue is thought to stabilize the negative charges on both aspartate residues. wikipedia.orgnih.gov Additionally, residues Tyr53 and Asn55 are implicated in orienting the nucleophilic water molecule through hydrogen bonding. wikipedia.orgnih.gov

Modeling of Reaction Pathways and Transition States

QM/MM calculations have been instrumental in mapping the potential energy surfaces of the hydrolysis reaction catalyzed by LEH. These studies have calculated the activation barriers for the nucleophilic attack on both the more and less substituted carbons of the epoxide ring. wikipedia.orgnih.govrhea-db.org

The results consistently show a lower activation energy for the attack at the more substituted C1 carbon, which is in agreement with the experimentally observed regioselectivity. wikipedia.orgnih.gov This preference is attributed to the greater partial positive charge (δ+) at the more substituted carbon, indicating an acid-catalyzed mechanism. wikipedia.org The unique combination of structural data from X-ray crystallography and computational modeling provides a detailed understanding of the stereochemical outcomes of the reaction. acs.org

Calculated Activation Energies for LEH-Catalyzed Hydrolysis of this compound
Site of Nucleophilic AttackActivation Energy (kcal/mol)Computational MethodReference
More substituted epoxide carbon (C1)16.9B3LYP/6-31G(d,p)//CHARMM nih.gov
Less substituted epoxide carbon (C2)25.1B3LYP/6-31G(d,p)//CHARMM nih.gov

Prediction of Regioselectivity and Stereoselectivity

Computational approaches have successfully explained the experimentally observed regioselectivity in the hydrolysis of the four stereoisomers of this compound by LEH. diva-portal.orgnih.gov By modeling the substrate in the enzyme's active site, these studies can predict which epoxide carbon is more susceptible to nucleophilic attack. diva-portal.orgnih.gov The enantioselectivity of LEH is dependent on the regioselectivity of the water attack within the active site. nih.gov

Furthermore, computational design strategies have been employed to engineer LEH variants with altered or enhanced stereoselectivity. nih.govd-nb.info These methods involve creating mutant libraries in silico and then using molecular dynamics simulations to screen for variants that favor the production of a specific diol enantiomer from meso-epoxides. nih.govd-nb.info For instance, computational redesign has been used to create enantiocomplementary LEH mutants capable of producing either (S,S)- or (R,R)-stilbene diol with high enantiomeric excess. d-nb.info These studies highlight the power of computational methods to guide protein engineering efforts. acs.orgacs.org

Molecular Dynamics (MD) Simulations for Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and enzymes. These simulations model the movement of atoms over time, offering insights into the conformational changes and binding events that are critical for catalysis.

MD simulations have been combined with QM/MM calculations to investigate how the binding of natural or non-natural substrates influences the internal dynamics and catalytic behavior of LEH. acs.orgfigshare.com These studies reveal a "cross-talk" between the protein and the ligand, where specific substrate-dependent interactions in the binding site can prime the enzyme-substrate complex for different reaction pathways. acs.orgfigshare.com The simulations show that even for a single substrate, multiple binding modes are possible, which can complicate the prediction of reactivity. diva-portal.org

In the context of enzyme design, high-throughput multiple independent MD (HTMI-MD) simulations have been used to screen computationally designed LEH variants. researchgate.net This approach allows for more extensive conformational sampling than single, long simulations and has been shown to better correlate with experimental results. researchgate.net For example, MD simulations can help identify designs where the active site flexibility might lead to a misalignment between the nucleophilic water and the substrate, resulting in poor catalytic activity. acs.org

Structure-Activity Relationship (SAR) Modeling for Biological Properties

Structure-activity relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. For this compound, SAR studies have been conducted, particularly in the context of its potential as a contact allergen. ebi.ac.uk

In vitro and in silico studies have investigated the structure-activity relationships for a series of alkene prohaptens, including compounds related to limonene. ebi.ac.uk These studies suggest that the sensitizing capacity of such compounds is linked to their metabolic activation to reactive epoxides. ebi.ac.uk The results indicate that conjugated dienes within a six-membered ring structure are more likely to be prohaptens that can be metabolically activated. ebi.ac.uk These SAR rules can be incorporated into predictive databases to assess the allergenic potential of related compounds. ebi.ac.uk

Future Research Directions and Emerging Applications in Chemical Biology

Enzyme Engineering and Directed Evolution of Epoxide Hydrolases

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. proteopedia.orgmdpi.com Limonene-1,2-epoxide hydrolase (LEH), in particular, is of significant interest due to its unique structure and one-step catalytic mechanism, which differs from the more common α/β hydrolase fold EHs. wikipedia.orgresearchgate.netnih.gov Native LEH from Rhodococcus erythropolis DCL14, while efficient in hydrolyzing its natural substrate, this compound, has limited stereoselectivity and a narrow substrate scope, which restricts its broader application in asymmetric synthesis. acs.orgnih.gov

To overcome these limitations, researchers are employing enzyme engineering and directed evolution techniques. mdpi.comacs.orgnih.gov Methodologies like iterative saturation mutagenesis (ISM) have been successfully used to create LEH mutants with a broader substrate range and enhanced stereoselectivity. acs.orgnih.gov These engineered enzymes have demonstrated the ability to desymmetrize meso-epoxides and perform kinetic resolution of racemic substrates with high efficiency. acs.orgnih.gov

Computational approaches, such as the CASCO framework, are also being used to design enantiocomplementary epoxide hydrolases. d-nb.info These methods have shown promise in creating LEH variants that can produce specific enantiomers of diols from various meso-epoxides, including those of different sizes like cis-2,3-butene oxide, cyclopentene (B43876) oxide, and cis-stilbene (B147466) oxide. d-nb.info The combination of computational design and directed evolution is a powerful strategy for developing bespoke biocatalysts for specific synthetic needs. d-nb.infoacs.org

Future research in this area will likely focus on:

Developing LEH variants with even greater stability, particularly at higher temperatures and in the presence of organic solvents, to enhance their industrial applicability. nih.govnih.gov

Expanding the substrate scope to include a wider variety of complex and synthetically challenging epoxides. acs.orgnih.gov

Fine-tuning the enantioselectivity of engineered EHs to achieve even higher enantiomeric excess for desired products. acs.orgnih.govd-nb.info

Development of this compound as Chiral Building Blocks in Organic Synthesis

This compound and its hydrolysis product, limonene-1,2-diol, are valuable chiral building blocks in organic synthesis. scielo.org.co Their inherent chirality, derived from the natural precursor (+)-limonene, makes them ideal starting materials for the asymmetric synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. evitachem.comontosight.ai

The four stereoisomers of this compound can be selectively hydrolyzed by engineered epoxide hydrolases to produce enantiomerically pure diols. evitachem.comresearchgate.net These diols can then be further transformed through various chemical reactions, such as oxidation to ketones or aldehydes, reduction to alcohols, or substitution to introduce other functional groups.

Recent advancements include the use of Jacobsen epoxidation to achieve asymmetric synthesis of specific this compound isomers with high diastereomeric excess. researchgate.net Furthermore, this compound can undergo ring-opening reactions with carbon dioxide to form polycarbonates, which are biodegradable and have excellent thermal properties. scielo.org.coresearchgate.netd-nb.info

The development of this compound as a chiral building block is driven by its potential to:

Provide access to a diverse range of optically active compounds. scielo.org.co

Serve as a bio-renewable feedstock for the synthesis of sustainable polymers. researchgate.netd-nb.info

Facilitate the synthesis of complex natural products and their analogues. scielo.org.co

Nanoparticle-Based Delivery Systems for Enhanced Biological Efficacy

To improve the biological efficacy and overcome challenges associated with the delivery of hydrophobic compounds like this compound, researchers are exploring nanoparticle-based delivery systems. researchgate.netmdpi.comdntb.gov.ua Solid lipid nanoparticles (SLNs) have emerged as a promising carrier, offering biocompatibility, biodegradability, and the ability to encapsulate and protect the active compound. mdpi.commdpi.com

A study involving the encapsulation of (+)-limonene-1,2-epoxide in SLNs composed of glycerol (B35011) monostearate demonstrated several advantages. mdpi.comdntb.gov.ua The Lim-SLNs exhibited a controlled release profile, fitting a zero-order kinetics model, which suggests a sustained delivery of the compound over time. mdpi.comresearchgate.net This formulation also showed reduced cytotoxicity in keratinocyte cell lines compared to the free compound, while maintaining its antioxidant activity. mdpi.comresearchgate.net

Table 1: Characteristics of (+)-Limonene-1,2-epoxide Loaded Solid Lipid Nanoparticles (Lim-SLNs)

Parameter Value Reference
Mean Particle Size 194 ± 3.4 nm mdpi.comdntb.gov.uanih.gov
Polydispersity Index (PDI) 0.244 mdpi.comdntb.gov.uanih.gov
Encapsulation Efficiency 63% mdpi.comdntb.gov.ua

Future research on nanoparticle delivery systems for this compound will likely focus on:

Optimizing formulation parameters to enhance encapsulation efficiency and loading capacity. mdpi.comdntb.gov.ua

Developing targeted delivery systems, for instance, by functionalizing nanoparticles with monoclonal antibodies for cancer therapy. mdpi.com

Investigating the in vivo pharmacokinetics and biodistribution of these nanoparticle formulations.

Exploration of Novel Biological Activities and Therapeutic Targets

This compound has shown a range of promising biological activities, including antinociceptive, antitumoral, antioxidant, and anxiolytic properties. sigmaaldrich.comresearchgate.netchemicalbook.com Its anticancer potential is of particular interest, with studies indicating that it can induce apoptosis in tumor cells and suppress key signaling pathways like PI3K/Akt/mTOR. mdpi.com Research has shown growth inhibition in various cancer cell lines, including ovarian (OVCAR-8), colon (HCT-116), and glioblastoma (SF-295). mdpi.com

The anti-inflammatory and neuroprotective effects are also areas of active investigation. researchgate.net For instance, studies suggest that limonene (B3431351) may exert its effects through the GABAergic system, indicating a potential therapeutic role in conditions like epilepsy. researchgate.net

Table 2: Investigated Biological Activities of this compound

Biological Activity Finding Reference
Anticancer Induces apoptosis and suppresses PI3K/Akt/mTOR pathway. mdpi.com mdpi.com
Shows growth inhibition in OVCAR-8, HCT-116, and SF-295 cell lines. mdpi.com mdpi.com
Antioxidant Demonstrates antioxidant properties, though some studies suggest it is not superior to Trolox. researchgate.net researchgate.net
Anxiolytic Exhibits anxiolytic properties. researchgate.net researchgate.net
Anti-inflammatory Potential anti-inflammatory effects are being explored. researchgate.net researchgate.net

| Neuroprotective | May act through the GABAergic system, suggesting neuroprotective potential. researchgate.net | researchgate.net |

Future exploration will likely involve:

Identifying specific molecular targets and elucidating the detailed mechanisms of action for its observed biological activities. ontosight.aimdpi.com

Investigating its potential as a therapeutic agent for a wider range of diseases, including neurodegenerative disorders and inflammatory conditions. researchgate.net

Conducting preclinical and clinical studies to evaluate its efficacy and safety in humans. mdpi.com

Metabolomics and Proteomics Approaches in this compound Research

Metabolomics and proteomics are powerful tools for understanding the biological effects and metabolic fate of compounds like this compound. The Human Metabolome Database (HMDB) and Metabolomics Workbench have entries for this compound, indicating its relevance in metabolic studies. metabolomicsworkbench.orgnih.gov

Proteomics approaches can be used to identify protein targets of this compound and to understand how it modulates cellular pathways. For example, studies on the this compound-hydrolase (LEH) family of enzymes have utilized proteomics to understand the structural and dynamic determinants of their activity and stability. acs.orgacs.org By comparing the proteomes of cells or tissues treated with this compound to untreated controls, researchers can identify changes in protein expression and post-translational modifications, providing insights into its mechanism of action.

Future research directions in this area include:

Comprehensive metabolomic profiling to identify all metabolites of this compound in different biological systems.

Proteomic studies to build a complete map of protein interactions and signaling pathways affected by this compound.

Integrating metabolomic and proteomic data to create a holistic understanding of the compound's biological effects and to identify potential biomarkers of its activity.

Q & A

Q. What experimental methods are recommended for synthesizing Limonene-1,2-epoxide in laboratory settings?

this compound is synthesized via catalytic epoxidation of (R)-(+)-limonene using hydrogen peroxide (H₂O₂) and tungsten-based polyoxometalate (POM) catalysts. The reaction occurs at the highly substituted double bond due to the electrophilic nature of the oxidative species . Key parameters include:

  • Catalyst selection : Tungsten-based POMs (e.g., polytungstophosphates) facilitate phase transfer catalysis (PTC) to enhance reaction efficiency.
  • Reaction conditions : Ambient temperature (25–30°C), atmospheric pressure, and agitation to ensure proper mixing of organic and aqueous phases.
  • Monitoring : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track epoxide formation and byproducts like limonene-8,9-epoxide isomers .

Q. How can this compound and its derivatives be structurally characterized?

Characterization requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and regioselectivity, particularly for distinguishing cis/trans epoxide isomers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis.
  • X-ray crystallography : To resolve crystal structures of enzymatic products (e.g., limonene-1,2-diol) when using epoxide hydrolases .

Advanced Research Questions

Q. What factors govern the stereochemical outcomes of this compound hydrolysis by microbial epoxide hydrolases?

The stereoselectivity of hydrolysis is dictated by the active site architecture of enzymes like Rhodococcus erythropolis this compound hydrolase (LEH). Structural studies reveal:

  • Active site residues : Tyr-152 and His-275 stabilize the transition state, favoring nucleophilic attack at the C2 position of the epoxide .
  • Substrate orientation : The hydrophobic pocket accommodates the limonene backbone, while hydrogen bonding directs water molecules for regioselective diol formation .
  • Enzyme engineering : Directed evolution or site-directed mutagenesis can alter stereoselectivity for specific diastereomers .

Q. How can dendritic ZSM-5 zeolites be optimized for isomerizing this compound to dihydrocarvone (DHC)?

Dendritic ZSM-5 zeolites catalyze isomerization via acid-mediated mechanisms. Optimization strategies include:

  • Acidity tuning : Adjusting Si/Al ratios to balance Brønsted and Lewis acid sites, which influence selectivity toward cis- or trans-DHC .
  • Pore structure modification : Hierarchical porosity enhances mass transfer of bulky terpene substrates.
  • In situ spectroscopy : Fourier-transform infrared (FTIR) or solid-state NMR to monitor intermediate carbocation rearrangements .

Data Contradiction Analysis

Q. How can discrepancies in reported catalytic efficiencies for this compound synthesis be resolved?

Discrepancies often arise from variations in:

  • Catalyst preparation : Differences in POM synthesis (e.g., counterion effects, hydration states) alter oxidative capacity .
  • Reactor setup : Batch vs. continuous flow systems impact mixing efficiency and byproduct formation.
  • Analytical calibration : Standardize GC/HPLC protocols using authentic epoxide and diol reference compounds .
  • Replicate studies : Follow guidelines (e.g., CONSORT-EHEALTH) for detailed methodology reporting to ensure reproducibility .

Methodological Best Practices

Q. What protocols ensure reproducibility in enzymatic studies of this compound conversion?

  • Gene cloning : Use Escherichia coli expression systems for recombinant epoxide hydrolases, as demonstrated for Rhodococcus opacus .
  • Activity assays : Monitor diol formation spectrophotometrically (λ = 273 nm) or via HPLC .
  • Data sharing : Deposit crystal structures in the Protein Data Bank (PDB) and raw kinetic data in repositories like Zenodo .

Q. How should researchers address the autoxidation of this compound during storage?

  • Stabilization : Store under inert gas (N₂ or Ar) at −20°C to prevent hydroperoxide formation .
  • Additives : Include radical scavengers (e.g., BHT) in solvents like hexane or dichloromethane .
  • Regular testing : Use peroxide test strips or iodometric titration to detect oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.